molecular formula C19H26N2O2 B5179968 N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5179968
M. Wt: 314.4 g/mol
InChI Key: LRKFCHGJZORVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidinones. CPP-109 has been widely studied for its potential therapeutic use in the treatment of addiction and other neurological disorders.

Mechanism of Action

N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a crucial role in the formation of long-term memories. By inhibiting HDACs, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances the expression of genes that are involved in synaptic plasticity and memory formation, leading to the formation of new memories and the reconsolidation of existing ones.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and Arc. It also increases the expression of genes involved in the formation of long-term memories, such as c-fos and Egr-1. In addition, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDACs, which reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several potential future directions for the study of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the dosing and administration of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide for therapeutic use. Finally, the development of more selective and potent HDAC inhibitors may provide further insights into the role of HDACs in neurological disorders and may lead to the development of more effective treatments.

Synthesis Methods

N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting cyclohexanone with 4-ethylbenzaldehyde in the presence of sodium ethoxide, followed by reacting the resulting product with pyrrolidine-2,5-dione. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-cyclohexyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-14-8-10-17(11-9-14)21-13-15(12-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKFCHGJZORVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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